Propyl 6-chloro-2-[2-(2,4-dinitrophenyl)hydrazinylidene]hexanoate
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Overview
Description
Propyl 6-chloro-2-[2-(2,4-dinitrophenyl)hydrazinylidene]hexanoate is an organic compound with a complex structure It contains a propyl group, a chloro-substituted hexanoate chain, and a dinitrophenyl hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 6-chloro-2-[2-(2,4-dinitrophenyl)hydrazinylidene]hexanoate typically involves multiple steps. One common method starts with the preparation of 6-chloro-2-hexanone, which is then reacted with 2,4-dinitrophenylhydrazine to form the hydrazone derivative. The final step involves esterification with propyl alcohol under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Propyl 6-chloro-2-[2-(2,4-dinitrophenyl)hydrazinylidene]hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amino derivatives, while substitution of the chloro group could result in various substituted hexanoates.
Scientific Research Applications
Propyl 6-chloro-2-[2-(2,4-dinitrophenyl)hydrazinylidene]hexanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of propyl 6-chloro-2-[2-(2,4-dinitrophenyl)hydrazinylidene]hexanoate involves its interaction with specific molecular targets. The dinitrophenyl hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-hexanone (2,4-dinitrophenyl)hydrazone: A closely related compound with similar structural features.
2,4-dinitrophenylhydrazine derivatives: Compounds with the dinitrophenyl hydrazone moiety but different substituents.
Uniqueness
Propyl 6-chloro-2-[2-(2,4-dinitrophenyl)hydrazinylidene]hexanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to form stable complexes and undergo diverse reactions makes it a valuable compound in research.
Properties
CAS No. |
62123-68-6 |
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Molecular Formula |
C15H19ClN4O6 |
Molecular Weight |
386.79 g/mol |
IUPAC Name |
propyl 6-chloro-2-[(2,4-dinitrophenyl)hydrazinylidene]hexanoate |
InChI |
InChI=1S/C15H19ClN4O6/c1-2-9-26-15(21)13(5-3-4-8-16)18-17-12-7-6-11(19(22)23)10-14(12)20(24)25/h6-7,10,17H,2-5,8-9H2,1H3 |
InChI Key |
HBRCQDWUSXUUIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CCCCCl |
Origin of Product |
United States |
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